molecular formula C8H7NO2 B1426136 7-Hydroxyisoindolin-1-one CAS No. 1033809-85-6

7-Hydroxyisoindolin-1-one

Cat. No. B1426136
M. Wt: 149.15 g/mol
InChI Key: QZKWUFXTQKCDBI-UHFFFAOYSA-N
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Description

7-Hydroxyisoindolin-1-one is a compound with the molecular formula C8H7NO2 and a molecular weight of 149.15 . It is used for scientific research and development .


Synthesis Analysis

A small library of 3-hydroxyisoindolin-1-ones, which are similar to 7-Hydroxyisoindolin-1-one, has been prepared from 3-alkylidenephtalides under ultrasonic irradiation . This practical synthesis is featured by group tolerance, high efficiency, and yields . The reaction can also be performed in multigram scale and be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .


Molecular Structure Analysis

The molecular structure of 7-Hydroxyisoindolin-1-one is characterized by its linear formula C8H7NO2 . More detailed structural insights can be obtained from molecular modeling studies .


Chemical Reactions Analysis

Isoindolin-1-ones, including 7-Hydroxyisoindolin-1-one, can be synthesized through selective addition of organometallic reagents (for example RMgX, RLi or R2Zn), as well as reduction of phthalimides . The secondary benzamides and aldehydes have been exploited as the starting materials to generate the hydroxyisoindolin-1-ones through tandem oxidative C–H activation and annulation reactions in the presence of palladium or rhodium catalysts .

Scientific Research Applications

  • Chemical Synthesis Methods :

    • Ultrasonic-assisted synthesis of isoindolin-1-one derivatives, including 7-Hydroxyisoindolin-1-one, has been developed, characterized by high efficiency and yields. This method is applicable on a multigram scale and adaptable for synthesizing various isoindolin-1-ones (Mardjan et al., 2022).
    • Novel approaches for the synthesis of 3-hydroxyisoindolin-1-ones have been reported, involving metal-free tandem transformations in water and other environmentally friendly processes (Zhou et al., 2010), (López-Valdez et al., 2011).
  • Applications as Fluorescent Probes :

    • 7-Hydroxy-3-methyleneisoindolin-1-one has been synthesized and investigated as a fluorescent probe undergoing excited-state intramolecular proton transfer (ESIPT), showing potential for monitoring aqueous environments (Kimuro et al., 2017).
  • Potential Biological Activities :

    • Isoindolin-1-one derivatives have shown promise in various biological applications. For instance, studies on compounds with an isoindoline skeleton, including 4-hydroxyisoindolin-1-one, have been isolated from natural sources like the larvae of Myrmeleontidae species, suggesting potential medicinal uses (Nakatani et al., 2006).
    • 5-Hydroxyindole, similar in structure to 7-Hydroxyisoindolin-1-one, has been investigated for its effects on human alpha 7 nicotinic acetylcholine receptors and glutamate release in cerebellar slices, indicating potential neurological applications (Zwart et al., 2002).
  • Synthetic Utility and Diversity :

    • The synthesis of isoindolo[2,1-b]isoquinolin-5(7H)-ones, which includes 7-hydroxy derivatives, demonstrates the versatility of these compounds in creating complex structures like alkaloids and topoisomerase inhibitors (Reddy & Mallesh, 2018), (Nguyen et al., 2015).
    • The controlled photochemical synthesis of substituted isoquinoline-1,3,4(2H)-triones and 3-hydroxyisoindolin-1-ones, utilizing radical cyclization cascades, further underscores the synthetic potential of these compounds (Reddy, Prasanth, & Anandhan, 2022).
  • Enantioselective Synthesis and Resolution :

    • Asymmetric hydrogenolysis and dynamic preferential crystallization have been employed for the enantioselective synthesis and resolution of 3-hydroxyisoindolin-1-ones, highlighting the importance of these compounds in chiral chemistry and potential pharmaceutical applications (Chen et al., 2012), (Yagishita et al., 2012).
  • Potential Anti-Cancer Activity :

    • A study on the design, synthesis, and evaluation of a 3-methyleneisoindolin-1-one library showed anti-cancer activity, particularly against human breast cancer cell lines, suggesting a role in medicinal chemistry (Mehta, Mangyan, & Brahmchari, 2022).

Safety And Hazards

The safety data sheet for 7-Hydroxyisoindolin-1-one indicates that it is intended for use only for research and development under the supervision of a technically qualified individual .

properties

IUPAC Name

7-hydroxy-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-6-3-1-2-5-4-9-8(11)7(5)6/h1-3,10H,4H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKWUFXTQKCDBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)O)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717642
Record name 7-Hydroxy-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxyisoindolin-1-one

CAS RN

1033809-85-6
Record name 7-Hydroxy-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Hu, N Wang, H Liu, S Li, Z Liu, W Zhang… - Natural Product …, 2023 - Taylor & Francis
… evidence, the structure of 1 was established as shown in Figure 1 , and assigned as 3-(3-(2,3-dihydroxy-3-methylbutoxy)-2-hydroxy-5-methylphenyl)-7-hydroxyisoindolin-1-one with the …
Number of citations: 3 www.tandfonline.com
AK Mailyan, G Mata, DH Miles, EU Sharif… - … Process Research & …, 2022 - ACS Publications
… 7-Hydroxyisoindolin-1-one 5 was identified as a straightforward starting material for the preparation of 4 by direct difluoromethylation. Although this initial synthetic plan was successfully …
Number of citations: 2 pubs.acs.org
G Mata, DH Miles, SL Drew, J Fournier… - Journal of Medicinal …, 2021 - ACS Publications
Phosphoinositide-3-kinase γ (PI3Kγ) is highly expressed in immune cells and promotes the production and migration of inflammatory mediators. The inhibition of PI3Kγ has been shown …
Number of citations: 7 pubs.acs.org

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